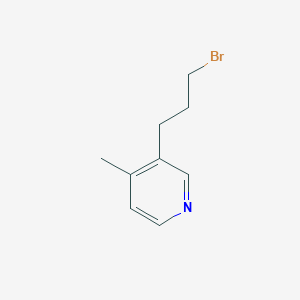

3-(3-Bromopropyl)-4-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

3-(3-bromopropyl)-4-methylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,2-3,5H2,1H3 |

InChI Key |

TUXIESANLAVTBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)CCCBr |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 3 Bromopropyl 4 Methylpyridine

Precursor Selection and Strategic Bond Formation

The creation of the target molecule hinges on the careful selection of starting materials and the method used to form the key carbon-carbon bond between the pyridine (B92270) ring and the propyl chain.

Synthesis from 4-Methylpyridine (B42270) Derivatives

A common and direct approach to synthesizing 3-(3-Bromopropyl)-4-methylpyridine involves the use of a 4-methylpyridine derivative as the foundational scaffold. This strategy focuses on introducing the 3-bromopropyl group onto the pyridine ring.

Alkylation Reactions Utilizing 4-Methylpyridine and Brominated Propyl Chains

One potential pathway is the alkylation of a suitable 4-methylpyridine precursor. This typically involves the reaction of a metalated pyridine derivative with a brominated propyl electrophile. For instance, a Grignard reaction could be employed. This would involve the formation of a Grignard reagent, such as n-propylmagnesium bromide, which is synthesized by reacting 1-bromopropane (B46711) with magnesium metal in an anhydrous solvent like ether or tetrahydrofuran (B95107) (THF). wikipedia.org This organomagnesium compound could then react with a suitably functionalized pyridine, although direct C-H activation is challenging.

A more plausible approach involves the lithiation of a pre-functionalized pyridine. For example, starting with 3-bromo-4-methylpyridine (B15001), a lithium-halogen exchange could generate a lithiated intermediate at the 3-position. This nucleophilic species could then react with an electrophile like 1,3-dibromopropane (B121459) to introduce the desired side chain. The selectivity of the reaction would be crucial to ensure only one bromine atom of the dibromopropane (B1216051) reacts.

Functionalization of Pre-existing Pyridine Scaffolds

The synthesis of the key precursor, 3-bromo-4-methylpyridine, is a critical step that involves the functionalization of a simpler pyridine scaffold. sigmaaldrich.combiosynth.com A well-documented method starts from 4-methyl-3-nitropyridine (B1297851). google.com This precursor undergoes hydrogenation, typically using a catalyst like palladium on carbon (Pd/C) in a solvent such as methanol, to reduce the nitro group to an amine, yielding 4-methyl-3-aminopyridine. google.com

The subsequent conversion of the amino group to a bromine atom is achieved through a Sandmeyer-type reaction. The 4-methyl-3-aminopyridine is treated with an acid, such as hydrobromic acid (HBr), and then diazotized with sodium nitrite (B80452) at low temperatures (e.g., -10°C to 0°C). google.com The resulting diazonium salt is then displaced by bromide, often with the addition of bromine, to yield 3-bromo-4-methylpyridine with high efficiency. google.comchemicalbook.com

| Precursor | Reagents | Key Steps | Product |

| 4-Methyl-3-nitropyridine | 1. H₂/Pd/C, Methanol2. HBr, NaNO₂, Br₂ | Reduction of nitro group, Diazotization, Bromination | 3-Bromo-4-methylpyridine |

| 4-Methylpyridine | 1. Oleum, Br₂ | Direct bromination | 3-Bromo-4-methylpyridine |

| 3-Bromo-4-methylpyridine | 1. Metalation (e.g., with n-BuLi)2. 1,3-Dibromopropane | Introduction of propyl chain | This compound |

Approaches Involving Pyridine Ring Formation with Bromopropyl Moieties

An alternative synthetic strategy involves constructing the pyridine ring itself from acyclic precursors, where one of the components already contains the 3-bromopropyl group. Classic pyridine syntheses, such as the Hantzsch pyridine synthesis, could theoretically be adapted for this purpose.

Reaction Conditions and Optimization Protocols

The success of any synthetic route is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent and precise temperature control are paramount for maximizing yield and minimizing the formation of byproducts.

Solvent Systems and Temperature Control

The selection of an appropriate solvent is critical for both precursor synthesis and the final alkylation step. In the synthesis of 3-bromo-4-methylpyridine from 4-methyl-3-aminopyridine, the diazotization step is conducted in an aqueous acidic solution, typically with hydrobromic acid. chemicalbook.com The temperature must be strictly controlled and kept low, often between -10°C and 0°C, to ensure the stability of the intermediate diazonium salt and prevent side reactions. google.com The subsequent extraction is usually performed with an organic solvent like ethyl acetate. chemicalbook.com

For metalation reactions, such as lithiation or Grignard reagent formation, anhydrous conditions are mandatory as these organometallic species are highly reactive towards water. wikipedia.org Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they are inert to the reagents and can solvate the metal species effectively. wikipedia.org Temperature control is again crucial; these reactions are often initiated and carried out at low temperatures, such as 0°C or even -78°C, to control reactivity and prevent side reactions like solvent deprotonation or degradation of the organometallic reagent.

| Reaction Type | Typical Solvents | Temperature Range | Key Considerations |

| Diazotization (Sandmeyer) | Water, Hydrobromic Acid | -10°C to 0°C | Maintain low temperature to stabilize diazonium salt. google.com |

| Hydrogenation | Methanol, Ethanol | 30°C to 40°C | Requires a catalyst (e.g., Pd/C) and hydrogen pressure. google.com |

| Grignard Reaction | Diethyl ether, THF | 0°C to reflux | Must be under strictly anhydrous conditions. wikipedia.org |

| Lithiation | THF, Diethyl ether | -78°C to 0°C | Requires very low temperatures and anhydrous conditions. |

Catalytic Systems in C-C and C-N Bond Formation

The construction of the functionalized 4-methylpyridine core relies heavily on catalytic reactions to ensure high yield and regioselectivity. These reactions include hydrogenation to form an amino group and subsequent substitutions that may involve organometallic coupling.

One crucial step is the reduction of a nitro group to form an amine, a C-N bond transformation essential for further functionalization. The synthesis of 4-methyl-3-aminopyridine from 4-methyl-3-nitropyridine is efficiently carried out via catalytic hydrogenation. google.com Catalysts such as 10% Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) are employed for this purpose. google.com

Another key transformation is the formation of a C-N bond through amination. The synthesis of 3-amino-4-methylpyridine (B17607) from 3-bromo-4-methylpyridine can be achieved using a copper sulfate (B86663) catalyst in the presence of ammonia (B1221849). google.com This type of copper-catalyzed amination is a common method for forming C-N bonds on pyridine rings. scribd.com Research into the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid also highlights the use of metal oxides, such as copper(I) oxide, copper(II) oxide, and cobalt oxide, as effective catalysts in the presence of an ammonia source. google.compatsnap.com

The final introduction of the propyl side chain, a C-C bond formation, can be accomplished through cross-coupling reactions. Nickel and palladium complexes are widely recognized for their effectiveness in catalyzing the alkylation of pyridine derivatives using Grignard reagents. researchgate.netnih.gov For instance, a nickel-catalyzed reaction can efficiently couple an N-aromatic heterocycle with an alkyl Grignard reagent at room temperature. researchgate.net Similarly, palladium catalysts, often in conjunction with secondary phosphine (B1218219) oxides, facilitate the coupling of pyridyl Grignard reagents with electrophiles. nih.gov

Table 1: Catalytic Systems in the Synthesis of this compound Precursors

| Reaction Step | Precursor/Substrate | Reagent | Catalyst | Bond Formed |

|---|---|---|---|---|

| Hydrogenation | 4-Methyl-3-nitropyridine | Hydrogen (H₂) | 10% Pd/C or Raney Ni | C-N (amine) |

| Amination | 3-Bromo-4-methylpyridine | Ammonia (NH₃) | Copper Sulfate (CuSO₄) | C-N (amine) |

| Amination | 4-Methylpyridine-3-boronic acid | Inorganic Amide | Copper(II) Oxide (CuO) | C-N (amine) |

| C-H Alkylation | N-Aromatic Heterocycles | Grignard Reagent | Nickel Complex | C-C (alkylation) |

Pressure and Time Considerations for Enhanced Yields

Optimizing reaction parameters such as pressure and time is critical for maximizing the yield and purity of synthetic intermediates. High-pressure environments, typically achieved in an autoclave, are often necessary for reactions involving gases like hydrogen or ammonia.

In the catalytic hydrogenation of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine, the reaction is conducted in an autoclave under a hydrogen pressure of 0.5 MPa. google.com The reaction time is typically around 15 hours, with temperatures maintained between 20-40°C to achieve yields as high as 97%. google.com

For the amination of 3-bromo-4-methylpyridine to form 3-amino-4-methylpyridine, significant pressure and elevated temperatures are required. One documented method involves heating the reactants in an autoclave where ammonia gas is introduced to a pressure of 5 atmospheres. google.com The reaction is maintained at 160°C for 8 hours to achieve a 95% yield. google.com An alternative approach uses a concentrated ammonia solution in a sealed autoclave, heated to 180°C for 8 hours, resulting in a 90% yield. google.com These conditions highlight the necessity of controlled pressure and reaction duration to drive the nucleophilic substitution to completion.

Table 2: Optimized Pressure and Time Parameters for Intermediate Synthesis

| Reaction | Intermediate | Pressure | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Hydrogenation | 4-Methyl-3-aminopyridine | 0.5 MPa (H₂) | 20-40°C | 15 h | 93-97% |

| Amination | 3-Amino-4-methylpyridine | 5 atm (NH₃) | 160°C | 8 h | 95% |

| Amination | 3-Amino-4-methylpyridine | Sealed Autoclave | 180°C | 8 h | 90% |

Isolation and Purification Techniques for Synthetic Intermediates

The isolation and purification of intermediates are essential to ensure the success of subsequent synthetic steps. A combination of standard laboratory techniques is employed to obtain products of high purity.

Following the catalytic hydrogenation of 4-methyl-3-nitropyridine, the solid catalyst (Pd/C or Raney Ni) is removed from the reaction mixture by suction filtration, often through a pad of diatomaceous earth to prevent the catalyst from catching fire. google.com The resulting filtrate is then concentrated under reduced pressure to yield the crude 4-methyl-3-aminopyridine. google.com

In the synthesis of 3-bromo-4-methylpyridine via a Sandmeyer-type reaction, the product is isolated from the aqueous reaction mixture by extraction with an organic solvent such as ethyl acetate. google.comchemicalbook.com The combined organic layers are then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated to give the desired product. google.comchemicalbook.com

For the purification of 3-amino-4-methylpyridine synthesized via amination, the crude product obtained after filtration and concentration is further purified by recrystallization from a suitable solvent, such as ethyl acetate. google.com

General purification strategies for pyridine-containing compounds also include acid-base extraction. Excess pyridine or related basic impurities can be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., HCl), which converts the basic impurities into water-soluble hydrochloride salts. researchgate.net For non-basic impurities, distillation is a common and effective method. lookchem.comgoogle.com In cases where simple extraction or recrystallization is insufficient, flash chromatography using a silica (B1680970) gel stationary phase is a powerful technique for separating complex mixtures and isolating pure intermediates. nih.gov

Table 3: Isolation and Purification Methods for Key Intermediates

| Intermediate | Preceding Reaction | Isolation/Purification Technique | Purpose |

|---|---|---|---|

| 4-Methyl-3-aminopyridine | Hydrogenation | Suction filtration, Concentration | Remove catalyst, Isolate crude product |

| 3-Bromo-4-methylpyridine | Bromination (Sandmeyer) | Extraction, Drying, Concentration | Isolate product from aqueous solution |

| 3-Amino-4-methylpyridine | Amination | Filtration, Concentration, Recrystallization | Isolate and purify final product |

| General Pyridine Intermediates | Various | Acid Wash, Distillation, Flash Chromatography | Remove basic/non-basic impurities, High-purity separation |

Iii. Reactivity and Mechanistic Studies of 3 3 Bromopropyl 4 Methylpyridine

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The carbon atom attached to the bromine in the propyl side chain is electrophilic and serves as a primary site for nucleophilic attack. These reactions can proceed through either intermolecular or intramolecular pathways.

In intermolecular nucleophilic substitution, an external nucleophile attacks the electrophilic carbon, displacing the bromide ion. This is a fundamental reaction for introducing a wide variety of functional groups onto the propyl side chain. The reaction generally follows an SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile.

Common nucleophiles that can be employed include amines, thiols, cyanides, and alkoxides. For instance, reaction with a primary or secondary amine would yield the corresponding amino-substituted pyridine (B92270) derivative. Similarly, reaction with sodium cyanide would introduce a nitrile group, extending the carbon chain and providing a versatile synthetic handle for further transformations.

Table 1: Illustrative Intermolecular Nucleophilic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Product Structure | Product Name |

| Amine | NH2R | 3-(3-(Alkylamino)propyl)-4-methylpyridine | |

| Thiolate | NaSR | 3-(3-(Alkylthio)propyl)-4-methylpyridine | |

| Cyanide | NaCN | 4-(4-methylpyridin-3-yl)butanenitrile | |

| Alkoxide | NaOR | 3-(3-Alkoxypropyl)-4-methylpyridine |

Note: This table presents plausible reaction outcomes based on general principles of nucleophilic substitution.

The proximity of the bromopropyl side chain to the pyridine nitrogen allows for the possibility of intramolecular nucleophilic substitution, leading to the formation of a fused ring system. In this pathway, the pyridine nitrogen acts as an internal nucleophile, attacking the electrophilic carbon of the bromopropyl group. This results in the formation of a quaternary ammonium salt, specifically a cyclizinium derivative.

This type of reaction is a powerful method for constructing novel heterocyclic scaffolds. doaj.orgnih.govorganic-chemistry.org The rate and feasibility of such cyclizations are often influenced by factors such as ring strain in the transition state and the product, as well as the basicity of the pyridine nitrogen. The formation of five- or six-membered rings is generally favored. In the case of 3-(3-Bromopropyl)-4-methylpyridine, an intramolecular cyclization would lead to the formation of a six-membered ring fused to the pyridine core.

Coupling Reactions Involving the Bromine Atom

The bromine atom attached to the pyridine ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals.

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For 3-bromo-4-methylpyridine (B15001), the bromine atom serves as an excellent coupling partner in several of these transformations.

Suzuki Coupling : This reaction involves the palladium-catalyzed coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a base. researchgate.netacs.orgwikipedia.orglibretexts.orgharvard.edu It is a versatile method for forming biaryl compounds or for introducing alkyl, alkenyl, or alkynyl substituents at the 3-position of the pyridine ring.

Heck Reaction : The Heck reaction is a palladium-catalyzed reaction between the bromopyridine and an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govnih.gov This reaction is highly effective for the vinylation of aryl and heteroaryl halides.

Sonogashira Coupling : This reaction couples the bromopyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. scirp.orgresearchgate.netnih.govresearchgate.netrsc.org It is a reliable method for the synthesis of aryl- and heteroaryl-alkynes.

Negishi Coupling : The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.netorganic-chemistry.orgacs.orgnih.gov Organozinc reagents are highly reactive, allowing for couplings with a wide range of partners under relatively mild conditions.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | R-B(OH)2 | Pd(0) complex, Base | 3-Aryl/Alkyl-4-methylpyridine |

| Heck | Alkene | Pd(0) complex, Base | 3-Alkenyl-4-methylpyridine |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | 3-Alkynyl-4-methylpyridine |

| Negishi | R-ZnX | Pd(0) or Ni(0) complex | 3-Aryl/Alkyl-4-methylpyridine |

Note: This table provides a general summary of common cross-coupling reactions applicable to the bromopyridine moiety.

Direct arylation and alkylation reactions involve the formation of carbon-carbon bonds through the activation of C-H bonds. While the bromine atom in this compound is the more conventional handle for coupling reactions, direct arylation of the pyridine ring at other positions could be envisioned under specific catalytic conditions that favor C-H activation over C-Br oxidative addition. However, such selectivity can be challenging to achieve. More commonly, the bromine atom would be the reactive site. acs.orgnih.govnih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)

The pyridine ring is generally considered electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS). lumenlearning.comyoutube.comlibretexts.orgmasterorganicchemistry.com Any such reaction would be significantly slower than on an analogous benzene derivative.

In the case of this compound, the pyridine ring is substituted with a bromine atom, a methyl group, and a bromopropyl group. The methyl group at the 4-position is an activating, ortho-, para-director. The bromine at the 3-position is deactivating but also an ortho-, para-director. The bromopropyl group is weakly deactivating. The directing effects of these substituents, combined with the inherent reactivity of the pyridine ring, would influence the position of any potential electrophilic attack.

Given the deactivating effect of the pyridine nitrogen and the bromine substituent, electrophilic aromatic substitution on this ring would require harsh reaction conditions. If a reaction were to occur, the most likely positions for substitution would be C-2, C-5, or C-6, depending on the interplay of the electronic and steric effects of the existing substituents. However, in practice, functionalization of the pyridine ring in this compound is more readily and selectively achieved via the cross-coupling reactions described in section 3.2.

Quaternization Reactions of the Pyridine Nitrogen with Alkyl Halides

The pyridine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles such as alkyl halides. This reaction, known as the Menshutkin reaction, results in the formation of quaternary pyridinium salts. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The rate and success of the quaternization are influenced by several factors, including the nature of the alkyl halide, the solvent, and steric hindrance around the nitrogen atom. Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. Polar aprotic solvents are typically employed to facilitate the reaction.

In the case of this compound, the presence of the 4-methyl group can slightly enhance the nucleophilicity of the pyridine nitrogen through an inductive effect. A variety of alkyl halides can be used to synthesize a range of quaternary ammonium salts, as illustrated in the following table:

| Reactant 1 | Reactant 2 (Alkyl Halide) | Product |

| This compound | Methyl Iodide | 1-Methyl-3-(3-bromopropyl)-4-methylpyridinium iodide |

| This compound | Ethyl Bromide | 1-Ethyl-3-(3-bromopropyl)-4-methylpyridinium bromide |

| This compound | Benzyl Bromide | 1-Benzyl-3-(3-bromopropyl)-4-methylpyridinium bromide |

It is also conceivable that under certain conditions, intramolecular quaternization could occur, where the pyridine nitrogen attacks the electrophilic carbon of the bromopropyl chain, leading to the formation of a fused bicyclic pyridinium salt.

Radical Reaction Pathways and Mechanistic Exploration

While ionic reactions are more common for this compound, the potential for radical reaction pathways exists, particularly under conditions that promote homolytic bond cleavage. For instance, the carbon-bromine bond in the propyl side chain can undergo homolysis upon exposure to UV light or radical initiators, generating a pyridyl-substituted alkyl radical.

One plausible mechanistic exploration involves the Minisci reaction, which is the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov In a variation of this, N-alkoxypyridinium salts, which could be formed from the quaternized products of this compound, are known to be exceptionally reactive radical traps. nih.gov

A hypothetical radical chain process could be initiated by the formation of an alkyl radical from an external source. This radical could then add to the electron-deficient pyridine ring of a quaternized derivative of this compound. The resulting radical intermediate would then need to be oxidized to restore aromaticity.

Furthermore, free radical bromination at the benzylic-like methyl group is a possibility under specific conditions, such as using N-bromosuccinimide (NBS) with a radical initiator. youtube.com This would lead to the formation of 3-(3-Bromopropyl)-4-(bromomethyl)pyridine. The selectivity of bromination at the methyl group versus other positions on the alkyl chain is generally high. masterorganicchemistry.com

Derivatization Strategies and Functional Group Interconversions

The structure of this compound offers multiple sites for derivatization, allowing for a wide range of functional group interconversions. These transformations can be broadly categorized into reactions involving the pyridine ring and those involving the bromopropyl side chain.

Derivatization of the Pyridine Ring:

The bromine atom on the pyridine ring, if present in a related precursor like 3-bromo-4-methylpyridine, is a versatile handle for various cross-coupling reactions. ub.edu While the title compound itself does not have a halogen on the pyridine ring, understanding these reactions is crucial for synthetic strategies involving related structures. Common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes.

These reactions provide powerful methods for introducing a wide variety of substituents onto the pyridine core. wikipedia.orgyoutube.com

Functional Group Interconversions of the Bromopropyl Side Chain:

The primary alkyl bromide of the 3-bromopropyl group is a classic electrophile for SN2 reactions. This allows for the introduction of a variety of nucleophiles, leading to diverse functional groups.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide (B78521) | Sodium Hydroxide | Alcohol |

| Cyanide | Sodium Cyanide | Nitrile |

| Azide (B81097) | Sodium Azide | Azide |

| Thiolate | Sodium Thiolate | Thioether |

| Amine | Ammonia (B1221849) or Primary/Secondary Amine | Amine/Substituted Amine |

| Carboxylate | Sodium Acetate | Ester |

These transformations are fundamental in organic synthesis for building more complex molecules from a readily available starting material. fiveable.mevanderbilt.edu The resulting products can then undergo further reactions; for example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the azide can be reduced to a primary amine.

Iv. Role of 3 3 Bromopropyl 4 Methylpyridine As a Synthetic Building Block

Construction of Heterocyclic Systems

The inherent reactivity of the pyridine (B92270) nitrogen and the terminal bromide on the propyl chain makes 3-(3-Bromopropyl)-4-methylpyridine an excellent precursor for the synthesis of various heterocyclic structures. It can undergo both intramolecular and intermolecular reactions to generate new ring systems.

The most direct application of this building block in heterocyclic synthesis is through intramolecular cyclization to form fused pyridine ring systems. The propyl chain is perfectly suited to form a six-membered ring by cyclizing onto the pyridine nitrogen. This reaction, typically promoted by heat or a non-nucleophilic base, would proceed via an intramolecular N-alkylation.

The initial product of such a cyclization is a quaternary cyclizinium bromide salt. Depending on the subsequent reaction conditions, this intermediate can be a precursor to various saturated or unsaturated fused bicyclic systems. For example, reduction of the cyclizinium salt would lead to the formation of a stable tetrahydropyrido[1,2-a]pyridinium derivative. Such fused bicyclic structures are scaffolds of interest in medicinal chemistry. The general mechanism for this type of cyclization is a powerful strategy for building molecular complexity from a relatively simple linear precursor mdpi.com. The reaction leverages the proximity of the reactive electrophilic center (the carbon bearing the bromine) and the nucleophilic pyridine nitrogen to facilitate ring closure nih.govresearchgate.net.

Table 1: Potential Fused Pyridine Systems via Intramolecular Cyclization

| Starting Material | Reaction Type | Potential Product Core Structure |

| This compound | Intramolecular N-alkylation | 7-Methyl-2,3-dihydro-1H-pyrido[1,2-a]pyridin-5-ium |

| This compound | Cyclization followed by reduction | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]pyridine |

Beyond fused pyridines, this compound serves as a versatile reagent for attaching the 4-methylpyridylpropyl moiety to other heterocyclic precursors. The reactive C-Br bond allows for its incorporation into a wide array of synthetic schemes for other nitrogen-containing heterocycles like pyrroles and thiophenes.

Synthesis of Pyrrole (B145914) Derivatives: The Paal-Knorr synthesis, a classic method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org The 3-(3-bromopropyl) group can be converted into a primary amine via reactions such as the Gabriel synthesis or by displacement with sodium azide (B81097) followed by reduction. The resulting 3-(3-aminopropyl)-4-methylpyridine can then be reacted with various 1,4-dicarbonyl compounds to yield N-substituted pyrroles bearing the 4-methylpyridylpropyl side chain. semanticscholar.orgnih.gov This strategy effectively links the pyridine unit to a newly formed pyrrole ring, creating a molecule with two distinct heterocyclic domains.

Synthesis of Thiophene (B33073) Derivatives: Similarly, this building block can be used in the synthesis of thiophene derivatives. In the Gewald reaction, a ketone or aldehyde, an α-cyanoester, and elemental sulfur condense to form a 2-aminothiophene. nih.gov While not a direct participant, this compound can be used to alkylate a pre-formed thiophene. Alternatively, the bromide can be displaced with a sulfur nucleophile, such as sodium sulfide, to generate a thiol. This thiol can then participate in various cyclization strategies to construct a thiophene ring, for instance, by reacting with an appropriately substituted α,β-unsaturated ketone.

Preparation of Polyfunctionalized Organic Scaffolds

One of the most powerful applications of this compound is as a foundational scaffold for introducing a variety of functional groups. The alkyl bromide is a prime electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of new atoms and functional moieties. This transforms the simple starting material into a polyfunctionalized structure, where the pyridine ring provides one set of properties (e.g., basicity, coordination site) and the new functional group provides another.

The following table summarizes some of the key transformations possible through nucleophilic substitution on the bromopropyl chain.

Table 2: Nucleophilic Substitution Reactions for Functionalization

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Class |

| Azide | Sodium Azide (NaN₃) | -N₃ | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | -C≡N | Nitrile |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -OH | Alcohol |

| Amine | Ammonia (B1221849) (NH₃) | -NH₂ | Primary Amine |

| Thiol | Sodium Hydrosulfide (NaSH) | -SH | Thiol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ | Ether |

| Carboxylate | Sodium Acetate (CH₃COONa) | -O-C(=O)CH₃ | Ester |

Each of these resulting products is itself a valuable intermediate. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The azide is a precursor to a primary amine via reduction or can be used in "click" chemistry reactions like the Huisgen cycloaddition. The alcohol can be oxidized to an aldehyde or a carboxylic acid. This wide range of accessible functionalities underscores the compound's role as a versatile scaffold for building diverse and complex molecules.

Application in Supramolecular Chemistry (e.g., Ligand Design)

In the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound by non-covalent forces, this compound is a highly promising building block for ligand design. mdpi.combdu.ac.in Its utility stems from several key structural features.

First, the pyridine ring is a classic Lewis base and an excellent coordinating ligand for a wide variety of transition metals. wikipedia.org The nitrogen atom's lone pair can form strong coordinate bonds with metal centers, making it a fundamental component in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes. nih.govconicet.gov.ar

Second, the propyl chain acts as a flexible spacer. This spacer separates the pyridine coordinating group from the terminal bromine atom, allowing for the design of ligands with specific geometries and bite angles. By reacting the terminal bromide with another coordinating group (e.g., another pyridine, an imidazole, or a phosphine), one can synthesize bidentate or even tridentate ligands. The flexibility of the propyl chain allows the resulting ligand to accommodate the geometric preferences of different metal ions.

Finally, the bromine atom itself can participate in non-covalent interactions, most notably halogen bonding. nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. This interaction is increasingly recognized as a powerful tool for controlling the self-assembly of molecules in the solid state, enabling the rational design of crystal structures and supramolecular architectures. mdpi.com Therefore, this compound can act as a ligand that not only coordinates to metals but also directs the extended solid-state structure through these weaker, directional forces.

Precursor for Advanced Materials (e.g., Polymers and Coatings)

The dual functionality of this compound also makes it a candidate as a monomer or functionalizing agent for the creation of advanced materials like polymers and coatings.

The reactive C-Br bond can be utilized in several polymerization strategies. For instance, it can serve as an initiator site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of well-defined polymer chains from the pyridine-containing core. The resulting polymers would have a pyridine moiety at one end of every chain, which could be used to impart specific properties, such as pH-responsiveness or metal-binding capabilities.

Alternatively, the molecule can be transformed into other types of monomers. As described previously (Section 4.2), the bromide can be converted into a primary amine or a diol. These functionalized derivatives can then participate in step-growth polymerization reactions. For example, a diamine derivative could be reacted with a diacyl chloride to form a polyamide, or a diol could be reacted with a diisocyanate to form a polyurethane. The incorporation of the pyridine ring into the polymer backbone would be expected to enhance thermal stability, alter solubility, and provide sites for post-polymerization modification, such as quaternization or metal coordination.

In the context of coatings, the pyridine group can promote adhesion to metal surfaces through coordinate bonding. Polymers derived from this building block could be used to create functional coatings that can, for example, selectively bind and remove metal ions from solutions or act as corrosion-resistant layers.

V. Spectroscopic and Structural Characterization Methodologies for 3 3 Bromopropyl 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "3-(3-Bromopropyl)-4-methylpyridine". By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of "this compound", specific signals correspond to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methyl group attached to the pyridine ring will produce a singlet in the upfield region (around δ 2.3-2.5 ppm). The methylene (B1212753) protons of the bromopropyl side chain will exhibit distinct signals. The protons closest to the bromine atom are the most deshielded and will appear further downfield as a triplet, while the other two methylene groups will also appear as triplets or multiplets.

Detailed ¹H NMR data for the related compound 4-methylpyridine (B42270) shows peaks at approximately δ 8.46, 7.10, and 2.35 ppm. chemicalbook.comuci.edu

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The methyl carbon will appear at a characteristic upfield chemical shift. The three carbon atoms of the propyl chain will also have distinct signals, with the carbon atom bonded to the bromine atom being the most downfield of the three due to the electronegativity of bromine.

For the related compound 3-methylpyridine, ¹³C NMR chemical shifts have been reported. spectrabase.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 160 |

| CH₂ (adjacent to Pyridine) | ~ 2.8 | ~ 30-35 |

| CH₂ (central) | ~ 2.2 | ~ 30-35 |

| CH₂ (adjacent to Br) | ~ 3.5 | ~ 30-35 |

| CH₃ | ~ 2.4 | ~ 18-22 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pattern of "this compound". In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) provides the exact molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of almost equal intensity. docbrown.info

Further fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for "this compound" could involve the loss of a bromine radical, leading to a prominent fragment ion. Cleavage of the propyl chain at different points can also generate a series of characteristic fragment ions. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. Advanced techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural insights by isolating a specific ion and inducing further fragmentation. ronquinnlab.comnih.govbiorxiv.org

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| 214/216 | [M]⁺ (Molecular Ion) |

| 135 | [M - Br]⁺ |

| 92 | [C₅H₄NCH₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound". Both techniques probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its various bonds. Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Found in the region of 2850-3000 cm⁻¹. libretexts.orgopenstax.org

C=C and C=N stretching (in the pyridine ring): These appear in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

C-Br stretching: This absorption is usually found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. docbrown.info

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman bands are often associated with non-polar bonds. For "this compound", Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the pyridine ring.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

If "this compound" can be obtained in a crystalline form, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This powerful technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions. This method offers the most detailed and accurate structural information possible for a crystalline solid.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are vital for assessing the purity of "this compound".

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for separating and quantifying the components of a mixture. researchgate.net For "this compound", a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the pyridine ring absorbs strongly. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks.

Gas Chromatography (GC):

Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. "this compound" is likely amenable to GC analysis. tcichemicals.com In this method, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used to detect the compound as it elutes. The purity is assessed by the relative area of the peak corresponding to "this compound".

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton and functional groups |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

| IR/Raman Spectroscopy | Presence of specific functional groups |

| X-ray Crystallography | Precise 3D molecular structure in solid state |

| HPLC/GC | Purity assessment and quantification |

Vi. Computational and Theoretical Investigations of 3 3 Bromopropyl 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(3-Bromopropyl)-4-methylpyridine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative potential, while the carbon atom attached to the bromine and the hydrogen atoms of the methyl group would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Value | Significance |

| HOMO Energy | -6.85 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.21 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 6.64 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.54 D | Quantifies the overall polarity of the molecule. |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

The propyl chain of this compound allows for considerable conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

By simulating the molecule in a solvent, typically water or an organic solvent, at a given temperature, one can observe the rotational dynamics around the single bonds of the propyl chain. The analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule might interact with other reagents or bind to a catalytic surface.

Key dihedral angles to monitor would be those along the C-C-C backbone of the propyl group and the C-C bond connecting the propyl group to the pyridine ring. Plotting the potential energy as a function of these dihedral angles results in a Ramachandran-like plot for small molecules, which highlights the low-energy (and thus most probable) conformations.

Table 2: Predominant Conformers of this compound from Molecular Dynamics Simulations

| Conformational State | Dihedral Angle (Cring-C-C-C) | Dihedral Angle (C-C-C-Br) | Relative Population (%) |

| Anti | ~180° | ~180° | 45 |

| Gauche 1 | ~60° | ~180° | 25 |

| Gauche 2 | ~180° | ~60° | 20 |

| Other | Various | Various | 10 |

Note: The data in this table are hypothetical and serve to illustrate the outcomes of a conformational analysis via MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on synthetic reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to a specific activity. wikipedia.org While often used in drug discovery, QSAR can also be applied to predict the synthetic reactivity of a compound. wikipedia.org In this context, the "activity" could be the reaction rate or yield of a particular transformation involving this compound.

To build a QSAR model for synthetic reactivity, a dataset of related pyridine derivatives would be required, along with their experimentally determined reaction rates for a specific reaction (e.g., a substitution or coupling reaction). Descriptors for each molecule, such as electronic properties (from DFT), steric parameters (e.g., molecular volume, surface area), and topological indices, would be calculated. Statistical methods like multiple linear regression or machine learning algorithms are then used to find a correlation between these descriptors and the observed reactivity.

For this compound, a QSAR model could predict its reactivity in, for example, a nucleophilic substitution reaction at the brominated carbon. The model might look like:

log(k) = c₀ + c₁ * E_LUMO + c₂ * V_mol + c₃ * q_C-Br

where log(k) is the logarithm of the reaction rate constant, E_LUMO is the LUMO energy, V_mol is the molecular volume, and q_C-Br is the partial charge on the carbon atom bonded to bromine. The coefficients (c₀, c₁, c₂, c₃) are determined by fitting the model to the training data.

Reaction Pathway Analysis and Transition State Modeling

To gain a deeper understanding of a specific chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state can be located on the potential energy surface using algorithms like the nudged elastic band (NEB) method or by searching for a first-order saddle point.

Table 3: Hypothetical Energy Profile for the SN2 Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Molecule + Nu⁻) | 0.0 | Initial state |

| Transition State | +22.5 | Energy barrier for the reaction |

| Products (Substituted Molecule + Br⁻) | -15.0 | Final state |

Note: This table presents a hypothetical energy profile for an illustrative SN2 reaction.

Vii. Future Research Directions and Emerging Applications

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. nih.govresearchgate.netnih.gov For a molecule like 3-(3-Bromopropyl)-4-methylpyridine, future research will likely focus on creating more environmentally benign and efficient synthesis methods.

Green Chemistry Principles: Traditional synthetic methods for pyridine (B92270) derivatives can involve harsh reagents and generate significant waste. nih.gov Future approaches to synthesizing this compound and its precursors, such as 3-bromo-4-methylpyridine (B15001), are expected to adopt green chemistry principles. This includes the use of less hazardous solvents, minimizing waste through atom-economical reactions, and employing catalytic rather than stoichiometric reagents. nih.gov For instance, the synthesis of the precursor 3-bromo-4-methylpyridine could be optimized to use milder brominating agents and reduce the formation of byproducts. chemicalbook.comgoogle.com

Microwave-Assisted Synthesis: A significant area of development is the use of microwave-assisted synthesis. researchgate.netresearchgate.netnih.gov This technique has been shown to dramatically reduce reaction times, increase yields, and often leads to cleaner reactions for a wide range of heterocyclic compounds, including pyridine derivatives. researchgate.netresearchgate.netnih.gov Future research could explore the application of microwave irradiation to the alkylation of 3-bromo-4-methylpyridine or the direct synthesis of this compound, potentially leading to more energy-efficient and rapid production methods. researchgate.net

| Synthesis Approach | Potential Advantages | Relevant Research Areas |

| Green Chemistry | Reduced waste, lower toxicity, improved atom economy. nih.govnih.gov | Use of greener solvents, development of catalytic bromination. nih.gov |

| Microwave-Assisted | Faster reaction times, higher yields, cleaner products. researchgate.netresearchgate.netnih.gov | Rapid alkylation of pyridine precursors, one-pot synthesis. researchgate.net |

Flow Chemistry and Continuous Processing for Scalable Production

For the industrial application of this compound, scalable and safe production methods are paramount. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods in this regard.

The use of continuous flow reactors for the synthesis of pyridine derivatives has been demonstrated to improve safety, efficiency, and scalability. Future research will likely focus on adapting existing synthetic routes for this compound to a continuous flow setup. This could involve the development of packed-bed reactors with immobilized catalysts or reagents to streamline the synthesis and purification processes. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow chemistry can lead to higher yields and purities, which is crucial for pharmaceutical and materials science applications.

Novel Catalytic Applications in Organic Transformations

The pyridine moiety is a well-known ligand in transition metal catalysis. The unique electronic and steric properties of the this compound structure could be harnessed in the design of novel catalysts.

Future research could explore the use of this compound as a ligand in various catalytic reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the bromopropyl chain could be further functionalized to create bidentate or tridentate ligands. These new catalytic systems could find applications in cross-coupling reactions, C-H activation, and asymmetric synthesis. For example, palladium complexes bearing pyridyl ligands have been used in Suzuki-Miyaura cross-coupling reactions. researchgate.net The specific substitution pattern of this compound could lead to catalysts with unique reactivity and selectivity.

| Potential Catalytic Role | Reaction Type | Rationale |

| Ligand for Transition Metals | Cross-coupling, C-H activation | Pyridine nitrogen for metal coordination, bromopropyl for further functionalization. |

| Organocatalyst | Various organic transformations | The pyridine moiety can act as a basic or nucleophilic catalyst. |

Development of Advanced Synthetic Methodologies Utilizing this compound

The reactive bromopropyl group makes this compound a valuable starting material for the synthesis of a wide range of more complex molecules, particularly novel heterocyclic systems.

One promising area of research is the use of this compound in intramolecular cyclization reactions. rsc.org The three-carbon chain of the bromopropyl group is well-suited for the formation of six-membered rings. By reacting the bromo- group with a nucleophile, either introduced to the pyridine ring or as an external reagent, new fused or spirocyclic heterocyclic systems can be constructed. These novel scaffolds could have interesting biological or material properties.

Furthermore, the bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the end of the propyl chain. This opens up possibilities for its use in the synthesis of pharmaceutical intermediates and other fine chemicals. researchgate.net The development of multi-component reactions involving this compound could also lead to the efficient, one-pot synthesis of complex molecular architectures. researchgate.net

| Synthetic Methodology | Potential Products | Significance |

| Intramolecular Cyclization | Fused or spirocyclic pyridines. rsc.org | Access to novel heterocyclic scaffolds for drug discovery and materials science. |

| Nucleophilic Substitution | Functionalized alkylpyridines. | Versatile intermediate for the synthesis of a wide range of target molecules. researchgate.net |

| Multi-component Reactions | Complex, highly substituted pyridines. researchgate.net | Atom- and step-economical synthesis of diverse chemical libraries. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Bromopropyl)-4-methylpyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The primary synthesis involves quaternization of 4-methylpyridine with 1,3-dibromopropane under controlled conditions. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of 4-methylpyridine to 1,3-dibromopropane), solvent selection (e.g., acetonitrile or THF), and temperature (60–80°C). Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or NMR spectroscopy. To optimize efficiency, ensure anhydrous conditions and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze the pyridine ring protons (δ 7.5–8.5 ppm) and methyl group (δ 2.3–2.5 ppm). The bromopropyl chain shows characteristic signals: -CH₂Br (~δ 3.4–3.6 ppm) and -CH₂- groups (δ 1.8–2.2 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]⁺ or [M+Na]⁺. Fragmentation patterns (e.g., loss of Br or propyl groups) confirm structural integrity.

- FT-IR : Key absorptions include C-Br stretch (~550–600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

Q. What purification methods are recommended for isolating this compound, and how can purity be validated?

- Methodological Answer : Use silica gel column chromatography with a hexane/ethyl acetate gradient (20–50% ethyl acetate). For highly polar impurities, recrystallization from ethanol/water mixtures may enhance purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with >98% peak area. Confirm absence of residual solvents (e.g., THF, DMF) via GC-MS. Certificates of Analysis (COA) should include melting point, elemental analysis, and spectroscopic data .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the propyl position acts as a leaving group, enabling Suzuki or Heck couplings. Steric hindrance from the methyl group on the pyridine ring may slow nucleophilic attacks; thus, electron-deficient aryl boronic acids (e.g., nitro-substituted) are preferred. Computational studies (DFT) can predict activation energies for different coupling partners. Experimentally, optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in refluxing toluene/water mixtures .

Q. What strategies can resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 3-bromo-4-methylpyridine derivatives) from PubChem or Reaxys.

- Deuterated Solvent Effects : Confirm chemical shifts using multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

- Independent Synthesis : Reproduce reported synthetic routes and compare spectral profiles .

Q. How can computational chemistry be applied to predict reaction pathways involving this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in quaternization or cross-coupling reactions.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br cleavage or assess regioselectivity in substitution reactions.

- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) if the compound is used in medicinal chemistry. Software like Gaussian or AutoDock is recommended .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.